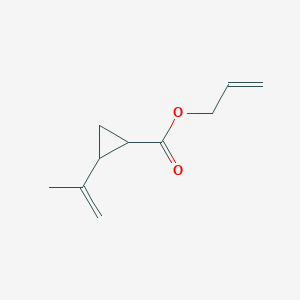
Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate is an organic compound with a unique structure that includes both cyclopropane and propenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate can be synthesized through the reaction of phenoxyacetic acid and allyl alcohol in the presence of benzene and an esterification catalyst such as cerium sulfate. The reaction involves azeotropic dehydration and reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes, where the reactants are combined in reactors under controlled temperature and pressure conditions to maximize yield and purity. The use of catalysts and solvents is optimized to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the propenyl groups, using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or ethers.
Aplicaciones Científicas De Investigación
Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can induce oxidative stress and damage to cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Prop-1-en-2-yl acetate: Similar in structure but lacks the cyclopropane ring.
(E)-1-Methyl-2-(prop-1-en-1-yl)disulfane: Contains a disulfide bond instead of the ester linkage.
Allethrin: A pyrethroid insecticide with a similar cyclopropane structure but different functional groups
Uniqueness
Prop-2-en-1-yl 2-(prop-1-en-2-yl)cyclopropane-1-carboxylate is unique due to its combination of cyclopropane and propenyl groups, which confer distinct chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
90509-82-3 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
prop-2-enyl 2-prop-1-en-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H14O2/c1-4-5-12-10(11)9-6-8(9)7(2)3/h4,8-9H,1-2,5-6H2,3H3 |
Clave InChI |
YVIFGTHXDVXARW-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CC1C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















